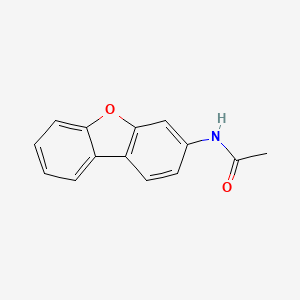

Acetamide, N-3-dibenzofuranyl-

Description

Historical Context and Evolution of Dibenzofuran-Based Chemistry

The study of dibenzofurans dates back to their initial discovery in coal tar. researchgate.net Historically, much of the research on dibenzofurans was driven by their environmental presence and the toxicity of certain polychlorinated derivatives. solubilityofthings.com However, the inherent structural and electronic properties of the dibenzofuran (B1670420) core soon captured the attention of synthetic chemists.

The evolution of dibenzofuran chemistry has been marked by the development of increasingly sophisticated synthetic methodologies. Early approaches often involved harsh reaction conditions and offered limited control over regioselectivity. Modern synthetic strategies, however, leverage the power of transition-metal catalysis to construct the dibenzofuran skeleton with high efficiency and precision. iucr.org Techniques such as palladium-catalyzed cross-coupling reactions, C-H activation, and intramolecular cyclizations have become indispensable tools for accessing a wide array of substituted dibenzofurans. iucr.orgmdpi.com These advancements have paved the way for the exploration of dibenzofuran derivatives in fields ranging from materials science to pharmaceuticals. chemeo.comrsc.org

Significance of Acetamide (B32628) Functionality in Organic Synthesis

The acetamide group (–NHCOCH₃) is a cornerstone of organic synthesis, primarily valued for its role as a protecting group for amines. googleapis.com The acetylation of an amino group is a straightforward and often high-yielding reaction that temporarily masks the amine's reactivity, allowing for chemical transformations to be carried out on other parts of the molecule. googleapis.com Subsequently, the acetyl group can be readily removed under mild conditions to regenerate the free amine.

Beyond its protective function, the acetamide moiety itself can influence a molecule's properties and reactivity. The presence of the amide bond can introduce conformational rigidity and the capacity for hydrogen bonding, which can be crucial for molecular recognition and self-assembly processes. epa.gov Furthermore, the acetamide group can be a precursor to other functional groups, and its derivatives have been investigated for a range of biological activities. echemi.com In the context of N-(3-dibenzofuranyl)acetamide, this functionality provides a versatile anchor for further synthetic elaboration.

Current Research Landscape of N-(3-Dibenzofuranyl)acetamide and Related Scaffolds

While research focusing exclusively on N-(3-dibenzofuranyl)acetamide is not extensive, the broader landscape of dibenzofuran-containing amides is an active area of investigation. A significant portion of current research explores the synthesis of more complex derivatives for potential pharmaceutical applications. For instance, studies have detailed the synthesis of N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide, a closely related compound, which serves as a key intermediate for the preparation of a variety of piperazine (B1678402) derivatives. cymitquimica.com These resulting compounds have been evaluated for biological activities such as antiplatelet and anticholinesterase effects. cymitquimica.com

The synthetic strategies employed in these studies often involve the initial acylation of a substituted 3-aminodibenzofuran (B1200821) precursor. gazi.edu.tr The resulting N-acetyldibenzofuran derivative then undergoes further functionalization. This highlights the role of compounds like N-(3-dibenzofuranyl)acetamide as crucial building blocks in the construction of larger, more complex molecular architectures with tailored properties.

Scope and Objectives of Academic Inquiry into N-(3-Dibenzofuranyl)acetamide

The academic inquiry into N-(3-dibenzofuranyl)acetamide and its analogues is primarily driven by the desire to expand the synthetic toolbox available to organic chemists and to discover new molecules with useful properties. The objectives of such research can be multifaceted and include:

Development of Novel Synthetic Methods: The creation of efficient and selective methods for the synthesis of N-(3-dibenzofuranyl)acetamide and its derivatives is a key objective. This includes the optimization of reaction conditions for the acylation of 3-aminodibenzofuran and the exploration of new catalytic systems.

Exploration of Chemical Reactivity: Understanding the reactivity of the N-(3-dibenzofuranyl)acetamide scaffold is crucial for its application in further synthetic transformations. This involves studying how the dibenzofuran ring and the acetamide group influence each other's reactivity.

Investigation of Physicochemical Properties: Characterizing the physical and chemical properties of these compounds, such as their solubility, stability, and electronic properties, is essential for their potential application in materials science and medicinal chemistry.

Biological Screening: A significant driver of research in this area is the potential for discovering new biologically active compounds. N-(3-dibenzofuranyl)acetamide and its derivatives are often synthesized as part of larger libraries of compounds that are screened for a wide range of therapeutic activities.

Data Tables

Table 1: Physicochemical Properties of 3-Aminodibenzofuran (Precursor)

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO | arabjchem.org |

| Molecular Weight | 183.21 g/mol | nih.gov |

| Appearance | Solid | iucr.org |

| Melting Point | 128 °C | gazi.edu.tr |

| Boiling Point | 369.1 °C at 760 mmHg | gazi.edu.tr |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. | iucr.org |

Table 2: Estimated and Representative Spectroscopic Data for N-Aryl Acetamides

| Data Type | Description | Representative Values/Observations | Source |

| ¹H NMR | The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the dibenzofuran core, a singlet for the NH proton of the amide, and a singlet for the methyl protons of the acetyl group. | Aromatic protons: multiplets in the range of 7.0-8.5 ppm; NH proton: a singlet around 10 ppm; Acetyl protons: a singlet around 2.1 ppm. | rsc.orgnih.gov |

| ¹³C NMR | The carbon NMR spectrum would display signals for the carbons of the dibenzofuran rings, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group. | Carbonyl carbon: ~168 ppm; Aromatic carbons: 110-160 ppm; Methyl carbon: ~24 ppm. | |

| IR Spectroscopy | The infrared spectrum would be characterized by absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group. | N-H stretch: ~3300 cm⁻¹; C=O stretch: ~1670 cm⁻¹. | rsc.org |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. | Expected M+ peak at m/z = 225.24. |

Note: The data in Table 2 are estimated or representative values based on analogous N-aryl acetamides and may not reflect the exact experimental values for N-(3-dibenzofuranyl)acetamide.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-dibenzofuran-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)17-14(12)8-10/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHHDJYYMLPGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207071 | |

| Record name | Acetamide, N-3-dibenzofuranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5834-25-3 | |

| Record name | Acetamide, N-3-dibenzofuranyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-3-dibenzofuranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5834-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 3 Dibenzofuranyl Acetamide

Retrosynthetic Analysis of the N-(3-Dibenzofuranyl)acetamide Scaffold

A logical retrosynthetic analysis of N-(3-Dibenzofuranyl)acetamide commences with the disconnection of the amide bond. This primary disconnection yields two key synthons: 3-aminodibenzofuran (B1200821) and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This approach simplifies the synthetic challenge to the formation of the core amine precursor.

Further disconnection of 3-aminodibenzofuran points towards 3-nitrodibenzofuran (B1219392) as a viable precursor, achievable through the reduction of the nitro group. The synthesis of 3-nitrodibenzofuran can be traced back to the parent heterocycle, dibenzofuran (B1670420), via an electrophilic nitration reaction. This multi-step retrosynthetic pathway provides a clear and classical roadmap for the synthesis of the target molecule, highlighting the critical transformations required.

Classical Synthetic Approaches to N-(3-Dibenzofuranyl)acetamide and Precursors

Historically, the synthesis of N-(3-Dibenzofuranyl)acetamide has relied on conventional methods. The cornerstone of this approach is the electrophilic nitration of dibenzofuran to produce a mixture of nitro-substituted isomers, followed by the separation and subsequent reduction of the desired 3-nitrodibenzofuran. The resulting 3-aminodibenzofuran is then acylated to yield the final product.

The nitration of dibenzofuran is typically achieved using a mixture of nitric acid and sulfuric acid. Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The final step, the acylation of 3-aminodibenzofuran, is a straightforward reaction often carried out with acetic anhydride or acetyl chloride in the presence of a base.

Alternative classical routes to aryl amines, such as the Hofmann and Curtius rearrangements, could theoretically be applied to a dibenzofuran-3-carboxamide or a dibenzofuran-3-carbonyl azide (B81097), respectively. wikipedia.orgnih.govorganic-chemistry.orgeurekaselect.comthieme-connect.depharmdguru.com The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, while the Curtius rearrangement involves the thermal decomposition of a carboxylic azide to an isocyanate, which can then be hydrolyzed to the amine. wikipedia.orgnih.govorganic-chemistry.orgeurekaselect.comthieme-connect.depharmdguru.com

Limitations of Conventional Synthesis

Furthermore, the harsh acidic conditions required for nitration and the use of stoichiometric, often toxic, reducing agents in the subsequent step present environmental and safety concerns. These limitations have spurred the development of more sophisticated and efficient synthetic methodologies.

Modern Catalytic Strategies in N-(3-Dibenzofuranyl)acetamide Synthesis

Modern organic synthesis has seen a paradigm shift towards catalytic methods that offer higher efficiency, selectivity, and sustainability. The synthesis of N-(3-Dibenzofuranyl)acetamide has benefited from these advancements, particularly in the construction of the dibenzofuran core and the final amidation step.

Transition Metal-Catalyzed Coupling Reactions for Dibenzofuran Formation

Transition metal catalysis provides powerful tools for the construction of the dibenzofuran scaffold with greater control over substitution patterns. Palladium- and copper-catalyzed cross-coupling reactions are at the forefront of these strategies. organic-chemistry.orgnih.govdntb.gov.uanih.govresearchgate.netresearchgate.netsemanticscholar.orgrsc.org For instance, intramolecular cyclization of appropriately substituted biaryl ethers can lead to the formation of the dibenzofuran ring.

One notable approach involves a one-pot tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling to construct the dibenzofuran motif. organic-chemistry.org These methods can offer higher regioselectivity compared to classical electrophilic substitution, allowing for the synthesis of specifically substituted dibenzofurans that can be further elaborated to the desired 3-amino derivative.

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd(PPh3)4 / Cu2O | Tandem Cross-Coupling/Ullmann Coupling | One-pot synthesis, high selectivity. organic-chemistry.org |

| Palladium-based catalysts | Oxidative Annulations | Can produce substituted benzofurans with excellent regioselectivity. dntb.gov.ua |

| Copper catalysts | Dehydrogenative C-O Coupling | Efficient for constructing fused furan (B31954) rings. nih.gov |

Amidation Reactions for N-(3-Dibenzofuranyl)acetamide Formation

Modern catalytic amidation reactions offer significant advantages over classical methods, including milder reaction conditions and broader substrate scope. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of transition-metal-catalyzed C-N bond formation. researchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to directly couple 3-halodibenzofuran with acetamide (B32628). This reaction typically utilizes a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. Similarly, the copper-catalyzed Ullmann condensation can effect the coupling of an aryl halide with an amide. These methods bypass the need for the synthesis and isolation of 3-aminodibenzofuran, offering a more convergent synthetic route.

Recent advancements have also focused on developing more sustainable and practical amidation protocols. This includes the use of more environmentally benign catalysts and solvents. arkat-usa.org

| Reaction | Catalyst | Key Advantages |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium | High functional group tolerance, mild conditions. researchgate.net |

| Ullmann Condensation | Copper | Alternative to palladium-catalyzed methods. researchgate.net |

| Boron-mediated Amidation | Boronic acids or borate (B1201080) esters | Can be catalytic and atom-economical. acs.orgacs.org |

Organocatalytic Methods in N-(3-Dibenzofuranyl)acetamide Assembly

Organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis. While specific organocatalytic methods for the direct synthesis of N-(3-Dibenzofuranyl)acetamide are not extensively reported, general organocatalytic approaches for the formation of the dibenzofuran core and for amidation reactions are being developed.

For instance, organocatalyzed asymmetric methods for the synthesis of dihydrodibenzofurans have been reported, which could potentially be aromatized to the dibenzofuran scaffold. acs.orgacs.orgresearchgate.netresearchgate.net In the realm of amidation, organocatalysts such as chiral Brønsted acids have been shown to catalyze the atroposelective coupling of carboxylic acids with amines. researchgate.netthieme-connect.de Aryl borane (B79455) catalysts are also effective for dehydrative amidation. acs.org These developing methodologies hold promise for future applications in the synthesis of N-(3-Dibenzofuranyl)acetamide and its derivatives, offering metal-free and potentially enantioselective routes.

The formation of the C-N bond in N-(3-dibenzofuranyl)acetamide can be approached through several modern catalytic cross-coupling reactions. The primary starting materials would typically be a 3-functionalized dibenzofuran (e.g., 3-halodibenzofuran or 3-dibenzofuranboronic acid) and an appropriate nitrogen source, such as acetamide or an acetamide equivalent.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine or amide. For the synthesis of N-(3-dibenzofuranyl)acetamide, this would involve the reaction of 3-bromodibenzofuran with acetamide.

The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. mit.edu Modern bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the catalytic cycle. mit.edunih.gov

A representative reaction scheme is as follows:

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100-120 | 85-95 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100-120 | 80-90 |

| [Pd(allyl)Cl]₂ | tBuBrettPhos | NaOtBu | THF | 80-100 | 88-97 |

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination

Note: The data in this table is illustrative and based on typical conditions for similar aryl aminations due to the absence of specific literature data for N-(3-dibenzofuranyl)acetamide.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst. nih.gov While traditionally requiring harsh reaction conditions, modern modifications have made this a more viable and milder synthetic route. organic-chemistry.org The synthesis of N-(3-dibenzofuranyl)acetamide via an Ullmann-type reaction would likely involve the coupling of 3-iododibenzofuran (B2589537) with acetamide in the presence of a copper(I) salt and a suitable ligand.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | 70-85 |

| Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 110-130 | 75-90 |

| Cu(acac)₂ | None (ligand-free) | K₃PO₄ | DMSO | 130-160 | 65-80 |

Table 2: Illustrative Conditions for Ullmann Condensation

Note: The data in this table is illustrative and based on typical conditions for similar aryl aminations due to the absence of specific literature data for N-(3-dibenzofuranyl)acetamide.

Chemo-, Regio-, and Stereoselectivity in N-(3-Dibenzofuranyl)acetamide Synthesis

Chemoselectivity

Chemoselectivity in the synthesis of N-(3-dibenzofuranyl)acetamide is primarily a concern when other reactive functional groups are present on either the dibenzofuran core or the acetamide backbone. For instance, if the dibenzofuran starting material contains multiple halogen atoms at different positions, the choice of catalyst and reaction conditions can influence which site undergoes amination. Generally, the reactivity of aryl halides in cross-coupling reactions follows the order I > Br > Cl, allowing for selective amination at the most reactive site.

Regioselectivity

The regioselectivity of the amination reaction is dictated by the position of the leaving group (e.g., halogen) on the dibenzofuran ring. To synthesize N-(3-dibenzofuranyl)acetamide, a 3-functionalized dibenzofuran is the required starting material. The electrophilic and nucleophilic substitution patterns of the dibenzofuran ring system can influence the ease of synthesis of the necessary precursors. Electrophilic substitution on dibenzofuran typically occurs at the 2- and 8-positions, making the synthesis of 3-substituted derivatives potentially more challenging and requiring specific synthetic strategies. nih.gov

Stereoselectivity

As N-(3-dibenzofuranyl)acetamide is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, if chiral centers were present on the acetamide moiety or as substituents on the dibenzofuran ring, the preservation of stereochemical integrity during the synthesis would be a critical consideration. Modern cross-coupling reactions are generally known to proceed with retention of configuration at chiral centers not directly involved in the reaction.

Green Chemistry Principles Applied to N-(3-Dibenzofuranyl)acetamide Production

The application of green chemistry principles is of increasing importance in modern chemical synthesis to minimize environmental impact and enhance sustainability. researchgate.net

Atom Economy

Catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation inherently offer better atom economy compared to classical stoichiometric methods for amide bond formation, which often generate significant amounts of waste.

Use of Safer Solvents

Efforts in green chemistry focus on replacing hazardous solvents like DMF and dioxane with more environmentally benign alternatives. Solvents such as water, ethanol, or solvent-free conditions are being explored for similar amination reactions. nih.gov

Energy Efficiency

The development of more active catalysts that can operate at lower temperatures is a key goal in green chemistry. This reduces the energy consumption of the process. Microwave-assisted synthesis can also be a tool to improve energy efficiency by significantly reducing reaction times.

Catalysis

The use of catalytic amounts of palladium or copper is a fundamental green chemistry principle, avoiding the use of stoichiometric reagents. The development of reusable and heterogeneous catalysts is an active area of research to further enhance the green credentials of these reactions.

Process Optimization and Scale-Up Considerations for N-(3-Dibenzofuranyl)acetamide

Translating a laboratory-scale synthesis to an industrial process presents several challenges that require careful optimization.

Catalyst Loading and Cost

For large-scale production, minimizing the loading of expensive palladium catalysts is a primary economic driver. Process optimization would involve screening for the most active catalyst system to reduce the required amount. Copper-based systems, being more economical, might be favored for industrial applications if they can provide comparable efficiency.

Reaction Time and Throughput

Minimizing reaction times is crucial for maximizing the throughput of a manufacturing plant. Kinetic studies to understand the reaction mechanism can aid in identifying the rate-limiting steps and optimizing conditions to accelerate the reaction.

Purification and Product Isolation

On a large scale, chromatographic purification is often impractical and costly. The process should be optimized to minimize byproduct formation, allowing for product isolation through crystallization or extraction.

Safety and Handling

The handling of pyrophoric reagents like certain phosphine ligands and strong bases such as sodium tert-butoxide requires stringent safety protocols in a large-scale setting. The thermal stability of the reaction mixture is also a critical safety consideration.

Elucidation of N 3 Dibenzofuranyl Acetamide Structure Through Advanced Spectroscopic and Spectrometric Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

One-Dimensional (1D) NMR: ¹H and ¹³C Analysis

One-dimensional NMR forms the initial and fundamental step in structural analysis.

¹H NMR Spectroscopy: A proton NMR spectrum of N-(3-dibenzofuranyl)acetamide would be expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the dibenzofuran (B1670420) core would likely appear in the downfield region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, etc.) providing crucial information about their positions on the fused ring system. The proton of the amide (N-H) group would likely present as a singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetyl group would be expected to appear as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The spectrum would be characterized by signals for the carbons of the dibenzofuran skeleton, the amide carbonyl carbon (typically in the δ 160-180 ppm range), and the methyl carbon of the acetyl group (around δ 20-30 ppm).

A hypothetical data table for the 1D NMR analysis is presented below, illustrating the type of information that would be gathered.

Table 1: Hypothetical ¹H and ¹³C NMR Data for N-(3-Dibenzofuranyl)acetamide (Note: This data is illustrative and not based on experimental results)

| ¹H NMR (Typical Solvent) | ¹³C NMR (Typical Solvent) | ||

| Chemical Shift (δ, ppm) | Multiplicity, Integration, Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | Carbon Type |

| 7.20-8.50 | m, 7H | 110-160 | Aromatic C |

| 9.50 | s, 1H | 169.0 | C=O (Amide) |

| 2.15 | s, 3H | 24.0 | CH₃ |

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, and NOESY for Connectivity and Proximity

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for establishing the complete bonding network and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the connectivity of the protons within the dibenzofuran ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the definitive assignment of each proton to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly connected through bonds. This would be useful in determining the preferred conformation of the acetamide (B32628) group relative to the dibenzofuran ring.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of N-(3-dibenzofuranyl)acetamide with high precision. This allows for the unambiguous determination of its molecular formula by comparing the measured mass to the calculated masses of possible elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

In a tandem MS experiment, the molecular ion of N-(3-dibenzofuranyl)acetamide would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to provide information about the structure of the molecule. Expected fragmentation pathways could include the loss of the acetyl group or cleavage of the amide bond. Analysis of the mass spectrum of the precursor, 3-aminodibenzofuran (B1200821), would show a molecular ion peak corresponding to its molecular weight.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of N-(3-dibenzofuranyl)acetamide would be expected to show characteristic absorption bands for the N-H bond of the amide (around 3300 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1660 cm⁻¹), and the N-H bending (the Amide II band, around 1550 cm⁻¹). Vibrations associated with the aromatic C-H and C=C bonds of the dibenzofuran moiety would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra, which would aid in characterizing the dibenzofuran core.

Table 2: Expected Vibrational Spectroscopy Data for N-(3-Dibenzofuranyl)acetamide (Note: This data is illustrative and not based on experimental results)

| Spectroscopic Technique | Frequency (cm⁻¹) | Assignment |

| Infrared (IR) | ~3300 | N-H stretch (Amide) |

| Infrared (IR) | ~3100-3000 | Aromatic C-H stretch |

| Infrared (IR) | ~1660 | C=O stretch (Amide I) |

| Infrared (IR) | ~1550 | N-H bend (Amide II) |

| Raman | ~1600 | Aromatic C=C stretch |

X-ray Crystallography for Solid-State Molecular Architecture Determination of N-(3-Dibenzofuranyl)acetamide

No publicly available crystallographic data for N-(3-Dibenzofuranyl)acetamide could be found. This information is essential for determining the precise three-dimensional arrangement of atoms in the crystal lattice, including parameters such as the crystal system, space group, unit cell dimensions, and key bond lengths and angles. Without an experimental crystal structure, a definitive analysis of its solid-state molecular architecture is not possible.

Electronic Spectroscopy: UV-Vis Spectroscopy for Electronic Transitions (if applicable)

Similarly, a specific UV-Vis absorption spectrum for N-(3-Dibenzofuranyl)acetamide is not available in the surveyed literature. This spectroscopic technique is used to identify the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absence of this data prevents the identification of absorption maxima (λmax) and the characterization of the electronic transitions, such as π → π* and n → π*, which are characteristic of the chromophores within the molecule.

To provide the requested detailed analysis, experimental determination of the X-ray crystal structure and the UV-Vis spectrum of N-(3-Dibenzofuranyl)acetamide would be required.

Chemical Reactivity and Mechanistic Studies of N 3 Dibenzofuranyl Acetamide

Electrophilic Aromatic Substitution Reactions on the Dibenzofuran (B1670420) Core

The dibenzofuran ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the aromatic ring. wikipedia.org The acetamido group (-NHCOCH₃) is generally an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For N-(3-Dibenzofuranyl)acetamide, nitration is expected to occur at the positions ortho and para to the acetamido group.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) usually requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile. lkouniv.ac.in The acetamido group would direct the incoming halogen to the ortho and para positions.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is typically carried out using fuming sulfuric acid (a solution of SO₃ in concentrated sulfuric acid). masterorganicchemistry.com This reaction is reversible.

Friedel-Crafts Acylation and Alkylation: These reactions involve the introduction of an acyl or alkyl group, respectively. lkouniv.ac.in The acetamido group's activating and directing effects would influence the position of substitution.

The reactivity of the dibenzofuran core is also influenced by the fused furan (B31954) ring. The oxygen atom in the furan ring is also an activating, ortho-, para-directing group. Therefore, the precise location of electrophilic attack on N-(3-Dibenzofuranyl)acetamide will be a result of the combined directing effects of the acetamido group and the furan oxygen.

Reactions Involving the Acetamide (B32628) Functional Group

The acetamide functional group (-NHCOCH₃) possesses its own distinct reactivity, primarily centered around the amide bond and the potential for interconversion into other functional groups. wikipedia.orglibretexts.org

Amide Bond Transformations

Amides are generally stable functional groups due to resonance stabilization between the nitrogen lone pair and the carbonyl group. researchgate.net However, they can undergo transformations under specific conditions.

Hydrolysis: The amide bond in N-(3-Dibenzofuranyl)acetamide can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-aminodibenzofuran (B1200821) and acetic acid. patsnap.com Basic hydrolysis typically involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. patsnap.com

Functional Group Interconversions of the Acetamide

The acetamide group can be converted into other functional groups through various synthetic methodologies. vanderbilt.edu

Reduction: The amide can be reduced to the corresponding amine, 3-ethylaminodibenzofuran, using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Dehydration: Primary amides can be dehydrated to form nitriles. vanderbilt.edu While N-(3-Dibenzofuranyl)acetamide is a secondary amide, related transformations might be possible under specific conditions.

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom. patsnap.com This specific reaction is not directly applicable to the secondary amide in N-(3-Dibenzofuranyl)acetamide.

Nucleophilic Attack and Addition Reactions

Nucleophilic attack on N-(3-Dibenzofuranyl)acetamide can occur at the electrophilic carbonyl carbon of the acetamide group. mdpi.com The partial positive charge on the carbonyl carbon makes it susceptible to attack by nucleophiles.

In a study on the synthesis of dibenzofuran-piperazine derivatives, N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide was treated with various substituted piperazine (B1678402) derivatives. tandfonline.comtandfonline.comgazi.edu.tr The piperazine nitrogen acts as a nucleophile, displacing the chlorine atom in a nucleophilic substitution reaction. While this example involves a modification of the acetyl group, it demonstrates the principle of nucleophilic attack on a related derivative.

Free Radical Reactions of N-(3-Dibenzofuranyl)acetamide

The dibenzofuran nucleus and the acetamide side chain could potentially participate in free radical reactions under suitable conditions, such as exposure to radical initiators like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or UV light. lumenlearning.comscielo.br For instance, hydrogen abstraction from the N-H bond of the acetamide or from the aromatic rings could initiate radical processes. lumenlearning.com

Investigation of Reaction Kinetics and Thermodynamics for N-(3-Dibenzofuranyl)acetamide Transformations

The study of reaction kinetics provides information about the rate of a chemical reaction and the factors that influence it, while thermodynamics deals with the energy changes that accompany a reaction. rsc.org

Kinetics: Investigating the kinetics of reactions involving N-(3-Dibenzofuranyl)acetamide, such as its hydrolysis or electrophilic substitution, would involve monitoring the concentration of reactants and products over time. This can be achieved using techniques like spectroscopy or chromatography. The data obtained can be used to determine the rate law, rate constant, and activation energy of the reaction.

Thermodynamics: The thermodynamic feasibility of a transformation is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. The enthalpy (ΔH) and entropy (ΔS) changes of a reaction can be determined experimentally through calorimetry or calculated using computational methods. ajchem-a.com For instance, the hydrolysis of the amide bond is generally a thermodynamically favorable process.

Detailed experimental and computational studies would be required to generate specific kinetic and thermodynamic data for the various transformations of N-(3-Dibenzofuranyl)acetamide.

Derivatization Strategies and Analogue Synthesis Based on N 3 Dibenzofuranyl Acetamide

Functionalization of the Dibenzofuran (B1670420) Moiety of N-(3-Dibenzofuranyl)acetamide

Functionalization of the dibenzofuran core is a key strategy to modulate the properties of N-(3-dibenzofuranyl)acetamide. This can be achieved through various organic reactions, with electrophilic aromatic substitution and metal-catalyzed cross-coupling being the most prominent.

Electrophilic Aromatic Substitution: The dibenzofuran ring system can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The acetylamino group (-NHCOCH₃) at the 3-position is an ortho-, para-directing and activating group, which would direct incoming electrophiles to the 2- and 4-positions.

Nitration: Aromatic nitration using nitric acid and sulfuric acid introduces a nitro group (NO₂) onto the aromatic ring. masterorganicchemistry.com This group can serve as a precursor for further functionalization, for example, by reduction to an amino group.

Halogenation: The introduction of halogen atoms (Cl, Br) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst like FeCl₃ or FeBr₃. byjus.com Halogenated dibenzofurans are valuable intermediates for cross-coupling reactions.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can install a sulfonic acid group (-SO₃H). libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the dibenzofuran moiety is typically first halogenated. The resulting halo-dibenzofuran can then be coupled with a variety of partners.

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide and is widely used to form biaryl structures. This would allow for the introduction of various aryl or heteroaryl groups onto the dibenzofuran core of N-(3-dibenzofuranyl)acetamide.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination, can also be employed to introduce alkenyl, alkynyl, and amino groups, respectively, onto the dibenzofuran scaffold. The synthesis of dibenzofurans and carbazoles has been achieved through an intramolecular palladium-catalyzed arylation. nih.govacs.org

A summary of potential functionalization reactions on the dibenzofuran ring is presented below.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | N-(2-Nitro-3-dibenzofuranyl)acetamide or N-(4-Nitro-3-dibenzofuranyl)acetamide |

| Bromination | Br₂, FeBr₃ | N-(2-Bromo-3-dibenzofuranyl)acetamide or N-(4-Bromo-3-dibenzofuranyl)acetamide |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | N-(Aryl-substituted-3-dibenzofuranyl)acetamide |

Modifications of the Acetamide (B32628) Side Chain

The acetamide side chain of N-(3-dibenzofuranyl)acetamide offers several avenues for chemical modification to generate a diverse range of analogues.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-aminodibenzofuran (B1200821) and acetic acid. numberanalytics.comysu.am 3-Aminodibenzofuran is a key intermediate that can be used to synthesize a wide variety of other derivatives, such as different amides, sulfonamides, or ureas.

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.com This reaction would convert N-(3-dibenzofuranyl)acetamide into N-ethyl-3-aminodibenzofuran, transforming the neutral amide linker into a more basic and flexible ethylamine (B1201723) linker.

Functionalization via an Intermediate: A common strategy involves converting the acetamide into a more reactive intermediate. For example, N-(3-dibenzofuranyl)acetamide can be synthesized from 3-aminodibenzofuran, and this amine can be acylated with chloroacetyl chloride to produce N-(3-dibenzofuranyl)-2-chloroacetamide. tandfonline.com This chloroacetamide is an excellent electrophile and can react with various nucleophiles to introduce a wide range of functional groups.

Reaction with Amines: As demonstrated in several studies, N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide readily reacts with various substituted piperazines in the presence of a base like potassium carbonate to yield a library of N-(3-dibenzofuranyl)-2-(piperazin-1-yl)acetamide derivatives. tandfonline.comgazi.edu.trresearchgate.net This approach allows for the systematic exploration of the chemical space around the acetamide moiety.

A table summarizing these modifications is provided below.

| Modification | Reagents/Conditions | Product |

| Hydrolysis | H⁺/H₂O or OH⁻/H₂O, heat | 3-Aminodibenzofuran |

| Reduction | LiAlH₄, then H₂O | N-Ethyl-3-aminodibenzofuran |

| Alkylation (via chloroacetamide) | 1. Chloroacetyl chloride 2. Piperazine (B1678402) derivative, K₂CO₃ | N-(3-Dibenzofuranyl)-2-(piperazin-1-yl)acetamide derivatives |

Synthesis of Polymeric and Oligomeric Structures Incorporating N-(3-Dibenzofuranyl)acetamide Units

The dibenzofuran core is a valuable component in the synthesis of conjugated polymers for electronic applications due to its thermal stability and electronic properties. ktu.edu While direct polymerization of N-(3-dibenzofuranyl)acetamide has not been extensively reported, the principles of dibenzofuran-based polymer synthesis can be applied.

Dibenzofuran derivatives can be incorporated into polymer backbones through various metal-catalyzed polymerization reactions. For instance, di-halogenated dibenzofuran monomers can be subjected to polymerization conditions, such as Yamamoto or Suzuki polycondensation, to form conjugated polymers.

The N-(3-dibenzofuranyl)acetamide unit could be incorporated into polymeric structures in several ways:

As a Pendant Group: A polymerizable group, such as a vinyl or styryl moiety, could be attached to the dibenzofuran ring of N-(3-dibenzofuranyl)acetamide. The resulting monomer could then be polymerized to yield a polymer with the N-(3-dibenzofuranyl)acetamide unit as a pendant group.

Within the Polymer Backbone: By creating a di-functional monomer from N-(3-dibenzofuranyl)acetamide, for example, by introducing polymerizable handles like boronic esters or halides at two different positions on the dibenzofuran ring, it could be incorporated directly into the main chain of a conjugated polymer via cross-coupling polymerization reactions.

The presence of the acetamide group could influence the properties of the resulting polymer by affecting its solubility, morphology, and intermolecular interactions through hydrogen bonding.

Heterocyclic Ring Annulation and Expansion Strategies on the N-(3-Dibenzofuranyl)acetamide Scaffold

Ring annulation, the process of building a new ring onto an existing one, can be used to create complex, fused heterocyclic systems from the N-(3-dibenzofuranyl)acetamide scaffold. sioc-journal.cnrsc.org These strategies can lead to novel molecular architectures with unique electronic and biological properties.

One of the most relevant reactions for this purpose is the Pictet-Spengler reaction . wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. jk-sci.com To apply this to the N-(3-dibenzofuranyl)acetamide scaffold, a multi-step sequence would be necessary:

Functionalization of the dibenzofuran ring, for example, at the 2- or 4-position, to introduce a two-carbon chain with a terminal amino group (a β-dibenzofurylethylamine). This would likely involve initial formylation or acylation followed by a series of transformations.

The resulting β-dibenzofurylethylamine could then undergo a Pictet-Spengler reaction with an aldehyde or ketone to build a new six-membered nitrogen-containing ring fused to the dibenzofuran core.

The feasibility of the Pictet-Spengler reaction is dependent on the nucleophilicity of the aromatic ring. The electron-donating nature of the oxygen in the furan (B31954) ring and the acetylamino group would facilitate the electrophilic aromatic substitution step of the cyclization. wikipedia.org

Other strategies for synthesizing fused heterocycles could involve intramolecular cyclization reactions of appropriately substituted N-(3-dibenzofuranyl)acetamide derivatives. For example, introduction of a reactive group at the 4-position could allow for cyclization onto the nitrogen of the acetamide side chain, or vice versa.

Exploration of Structure-Property Relationships in N-(3-Dibenzofuranyl)acetamide Analogues

The investigation of structure-property relationships (SPR) is crucial for the rational design of new molecules with desired functionalities. For N-(3-dibenzofuranyl)acetamide derivatives, SPR studies have been conducted in both materials science and medicinal chemistry.

In materials science , studies on dibenzofuran-based host materials for OLEDs have shown that the substitution position on the dibenzofuran core has a significant impact on the material's photophysical and electrochemical properties. rsc.org For example, in a series of triazine-dibenzofuran host materials, altering the connection point of the dibenzofuran moiety led to differences in performance of the resulting green phosphorescent OLEDs. rsc.org

In medicinal chemistry , several studies have synthesized series of N-(3-dibenzofuranyl)acetamide analogues and evaluated their biological activities, providing clear SPR data.

A study on N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives as potential antiplatelet agents found that the nature of the substituent on the piperazine ring was critical for activity. The derivative with a 2-furoyl substituent exhibited the highest inhibitory activity against arachidonic acid-induced platelet aggregation. tandfonline.comtandfonline.com

In another study, a series of dibenzofuran derivatives were synthesized and tested as inhibitors of the protein tyrosine phosphatase PTP-MEG2. The results showed that the nature and position of substituents on the dibenzofuran ring influenced the inhibitory potency. oncotarget.com

Research on dibenzo[b,d]furan derivatives linked to 1,2,3-triazoles as antitubercular agents revealed that the dibenzofuran-containing compounds were generally more potent than the corresponding carbazole (B46965) analogues, highlighting the importance of the core heterocyclic system. researchgate.netacs.org

Below is a data table summarizing the structure-activity relationship of some N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives. tandfonline.comgazi.edu.tr

| Compound | Piperazine Substituent | Inhibition of AA-induced Platelet Aggregation (%) |

| 2j | 2-Pyridyl | 3.6 ± 3.6 |

| 2k | 2-Pyrimidinyl | 9.5 ± 3.6 |

| 2l | Benzyl | 0.3 ± 0.3 |

| 2m | 2-Furoyl | 100 |

This data clearly indicates that a heterocyclic aromatic substituent, particularly the 2-furoyl group, on the piperazine ring is crucial for high antiplatelet activity in this series of compounds.

Computational and Theoretical Chemistry Studies of N 3 Dibenzofuranyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(3-Dibenzofuranyl)acetamide at an electronic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure. mdpi.com DFT, particularly with functionals like B3LYP, is often used for its balance of computational cost and accuracy in predicting molecular properties of aromatic compounds. mdpi.comrsc.org

The electronic structure of N-(3-Dibenzofuranyl)acetamide is characterized by the interplay between the planar, electron-rich dibenzofuran (B1670420) ring system and the acetamide (B32628) group. The dibenzofuran moiety possesses an extended π-conjugated system across its fused benzene (B151609) and furan (B31954) rings. The nitrogen atom of the acetamide group can influence the electronic distribution through resonance, where its lone pair of electrons can delocalize into the carbonyl group and potentially the aromatic system.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For N-(3-Dibenzofuranyl)acetamide, the HOMO is expected to be predominantly localized on the electron-rich dibenzofuran ring, which acts as the primary electron donor. The LUMO is likely centered on the acetamide group and the adjacent aromatic ring, capable of accepting electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited.

Table 1: Hypothetical Frontier Orbital Energies for N-(3-Dibenzofuranyl)acetamide and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-(3-Dibenzofuranyl)acetamide | -6.25 | -1.15 | 5.10 |

| Dibenzofuran | -6.10 | -0.98 | 5.12 |

| Acetamide | -9.80 | -0.27 | 9.53 |

| Aniline | -5.52 | -0.51 | 5.01 |

Note: Data are representative values based on typical DFT calculations for similar aromatic and amide-containing molecules and are for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of N-(3-Dibenzofuranyl)acetamide

The three-dimensional structure and flexibility of N-(3-Dibenzofuranyl)acetamide are explored through conformational analysis and molecular dynamics (MD) simulations. Conformational isomers, or conformers, arise from the rotation around single bonds, and for a molecule like this, several key rotational barriers exist.

A primary focus of conformational analysis in amides is the rotation around the C-N bond of the acetamide group. researchgate.netresearchgate.net This bond has a partial double-bond character due to resonance, leading to a significant rotational barrier and the potential for distinct cis and trans conformers (also referred to as E/Z isomers). For N-arylacetamides, the planarity of the amide group relative to the aromatic ring is a determining factor for the preferred conformation. researchgate.netmedsci.cn The steric and electronic effects of the bulky dibenzofuran substituent will significantly influence the equilibrium between these conformers. Studies on similar N-arylacetamides indicate that the conformational preferences depend on the π-electron density of the aromatic parts and the spatial relationship between the carbonyl group and the aryl groups. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govrwth-aachen.de By simulating the movements of atoms according to classical mechanics, MD can explore the conformational landscape, revealing the most stable and populated conformations, as well as the transitions between them. acs.org For N-(3-Dibenzofuranyl)acetamide, MD simulations in a solvent can illustrate how intermolecular interactions with the solvent affect its shape and flexibility, providing insights that complement static quantum chemical calculations.

Table 2: Example of Calculated Dihedral Angles for Stable Conformers of a Related N-Arylacetamide

| Conformer | Dihedral Angle 1 (C-C-N-C, degrees) | Dihedral Angle 2 (O=C-N-C, degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| E-conformer (anti) | -155.0 | 25.0 | 0.00 |

| Z-conformer (syn) | -25.0 | 155.0 | 2.50 |

| Twisted-E | -95.0 | 85.0 | 4.80 |

Note: This table is illustrative, based on data for N-arylacetamides, showing how different rotations around the N-Ar bond and the amide C-N bond lead to conformers with different stabilities. nih.gov

Prediction and Elucidation of Reaction Mechanisms for N-(3-Dibenzofuranyl)acetamide

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of N-(3-Dibenzofuranyl)acetamide. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. tuengr.comacs.orgresearchgate.net

A plausible and common synthetic route to N-(3-Dibenzofuranyl)acetamide is the N-acetylation of 3-aminodibenzofuran (B1200821) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). Computational modeling of this reaction would involve:

Reactant Complex Formation: Modeling the initial interaction between 3-aminodibenzofuran and the acetylating agent.

Transition State Search: Locating the transition state for the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acetylating agent. The energy of this transition state determines the activation energy of the reaction. tuengr.com

Intermediate and Product Formation: Following the reaction pathway from the transition state to the formation of a tetrahedral intermediate, and subsequent elimination to form the final amide product. researchgate.net

These calculations provide quantitative data, such as activation energies and reaction enthalpies, which help in understanding reaction feasibility and kinetics. scispace.com By comparing different potential pathways, the most likely mechanism can be elucidated. For instance, computational studies on the amidation of aromatic amines have detailed the roles of catalysts and solvents in facilitating the reaction. acs.orgbeilstein-journals.org

Table 3: Hypothetical Calculated Energetic Profile for the Acetylation of 3-Aminodibenzofuran

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (3-Aminodibenzofuran + Acetyl Chloride) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15.5 |

| 3 | Tetrahedral Intermediate | -5.2 |

| 4 | Transition State 2 (Chloride Elimination) | +2.1 |

| 5 | Products (N-(3-Dibenzofuranyl)acetamide + HCl) | -12.8 |

Note: This data is illustrative, based on DFT calculations for similar acylation reactions, and represents a plausible reaction energy profile. tuengr.com

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For N-(3-Dibenzofuranyl)acetamide, methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. acs.orgoncotarget.commdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). By calculating the theoretical spectra for different possible isomers or conformers, a direct comparison with experimental spectra can help in assigning the correct structure. For complex molecules like dibenzofuran derivatives, computational assistance is invaluable for assigning specific peaks in the NMR spectra. nih.govnih.gov

Similarly, the vibrational frequencies from IR spectroscopy can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The predicted frequencies and their intensities can be visualized to generate a theoretical IR spectrum, which helps in assigning the experimental absorption bands to specific molecular vibrations, such as the C=O stretch of the amide or the C-O-C stretch of the furan ring.

Table 4: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Dibenzofuran Moiety

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-1 | 111.8 | 112.5 | -0.7 |

| C-2 | 122.5 | 123.1 | -0.6 |

| C-3 | 135.2 | 136.0 | -0.8 |

| C-4 | 121.0 | 121.5 | -0.5 |

| C-4a (bridgehead) | 125.0 | 125.8 | -0.8 |

| C-9b (bridgehead) | 156.5 | 157.2 | -0.7 |

Note: Data are hypothetical, illustrating the typical level of agreement between experimental and DFT-calculated NMR shifts for aromatic systems. nih.gov

Molecular Docking and Ligand-Macromolecule Interaction Studies for Scaffold Analysis

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aithesciencein.orgresearchgate.net Molecular docking is a computational technique used to predict how a ligand, such as N-(3-Dibenzofuranyl)acetamide, might bind to the active site of a biological macromolecule, typically a protein or enzyme. researchgate.netnih.govresearchgate.net

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score" or binding energy for each pose. acs.orgnih.govsemanticscholar.org This score estimates the binding affinity, with lower energies indicating more favorable interactions. The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

For N-(3-Dibenzofuranyl)acetamide, docking studies could be performed against various enzymes where dibenzofuran-based inhibitors have shown activity, such as matrix metalloproteinases (MMPs) or various kinases. mdpi.comresearchgate.nettandfonline.com Such studies would analyze how the dibenzofuran scaffold fits into hydrophobic pockets and how the acetamide group might form crucial hydrogen bonds with the protein backbone or side chains. These insights are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors based on the dibenzofuran scaffold. oncotarget.comtandfonline.com

Table 5: Hypothetical Molecular Docking Results for N-(3-Dibenzofuranyl)acetamide with a Kinase Target

| Parameter | Value |

|---|---|

| Target Protein | Pim-1 Kinase |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 |

| Interacting Residues (H-Bonds) | Glu121, Asp186 |

| Hydrophobic Interactions | Val52, Leu120, Phe49 |

Note: This table presents a hypothetical docking scenario based on known interactions of dibenzofuran and acetamide derivatives with protein kinases to illustrate the type of data generated. mdpi.commdpi.com

Advanced Research Applications and Functional Materials Derived from N 3 Dibenzofuranyl Acetamide

N-(3-Dibenzofuranyl)acetamide as a Versatile Intermediate in Complex Organic Synthesis

N-(3-Dibenzofuranyl)acetamide serves as a valuable intermediate in the synthesis of more complex organic molecules. The dibenzofuran (B1670420) core provides a rigid, well-defined three-dimensional structure, while the acetamide (B32628) group at the 3-position offers a reactive site for further chemical transformations. The synthesis of N-substituted acetamide derivatives is a common strategy in organic chemistry to protect amine groups or to introduce specific functionalities.

The acetamide group can be readily hydrolyzed under acidic or basic conditions to yield 3-aminodibenzofuran (B1200821), a key precursor for a wide range of derivatives. This amine can then undergo various reactions, such as diazotization, acylation, and alkylation, to introduce new functional groups onto the dibenzofuran skeleton. The Ritter reaction, a method for synthesizing N-substituted amides from nitriles and carbocation precursors, is a prominent example of the versatility of amide synthesis in creating complex structures. The acetamide moiety itself can also direct electrophilic substitution reactions on the aromatic rings of the dibenzofuran core, allowing for regioselective functionalization. This versatility makes N-(3-Dibenzofuranyl)acetamide a strategic building block for constructing elaborate molecules intended for materials science and medicinal applications.

Integration into Advanced Materials for Optoelectronic and Electronic Applications

The dibenzofuran moiety is known for its thermal robustness and electronic properties, making it an attractive component for materials used in organic electronics. Research has focused on functionalizing the dibenzofuran core to create host materials for phosphorescent organic light-emitting diodes (PhOLEDs). While studies may not focus exclusively on the N-acetamide derivative, the principles of substitution at the 3-position are directly applicable.

The substitution position on the dibenzofuran ring significantly impacts the material's parameters and the performance of the resulting devices. In one study, various functional groups were attached to the 1-, 2-, 3-, and 4-positions of dibenzofuran to investigate these effects. nih.gov The goal is to achieve a high triplet energy, suitable charge transport properties, and good thermal stability. The introduction of substituents like N-(3-Dibenzofuranyl)acetamide can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLEDs. The acetamide group, with its potential for hydrogen bonding and its influence on molecular packing, could further refine the morphological and electronic properties of thin films, impacting device efficiency and longevity.

Table 1: Properties of Positionally Isomeric Dibenzofuran Host Materials This table is illustrative, based on general findings for substituted dibenzofurans, as specific data for N-(3-Dibenzofuranyl)acetamide was not available.

| Substitution Position | Typical Triplet Energy (eV) | Glass Transition Temp. (Tg, °C) | Potential Impact on Device Performance |

|---|---|---|---|

| 1-position | High | Moderate-High | Can lead to high efficiency due to steric hindrance affecting molecular packing. |

| 2-position | High | High | Often results in good thermal stability and balanced charge transport. |

| 3-position | High | Moderate-High | Provides a balance of electronic properties and stability. nih.gov |

Exploration in Polymer Chemistry and Supramolecular Assemblies

While specific research detailing the integration of N-(3-Dibenzofuranyl)acetamide into polymers is limited, the dibenzofuran structure is a known component in thermally stable polymers. The rigidity and planarity of the dibenzofuran unit can be exploited to create polymers with high glass transition temperatures and excellent thermal stability.

The acetamide group offers a site for polymerization or for grafting onto existing polymer backbones. For instance, the amine precursor, 3-aminodibenzofuran, can be used as a monomer in the synthesis of polyamides or polyimides. Furthermore, the hydrogen-bonding capability of the N-H group in the acetamide moiety makes N-(3-Dibenzofuranyl)acetamide an interesting candidate for building supramolecular assemblies. These ordered, non-covalent structures are of great interest for developing "smart" materials, sensors, and systems for molecular recognition. The combination of π-π stacking interactions from the dibenzofuran core and hydrogen bonding from the acetamide group could lead to the formation of well-defined nanostructures like fibers, gels, or liquid crystals.

N-(3-Dibenzofuranyl)acetamide as a Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous, crystalline materials with exceptionally high surface areas. youtube.comyoutube.com They are constructed from organic "linker" molecules and either metal nodes (in MOFs) or covalent bonds (in COFs). researchgate.netnortheastern.edu These materials have promising applications in gas storage, separation, and catalysis. youtube.com

There is no extensive body of research specifically employing N-(3-Dibenzofuranyl)acetamide as a linker for MOFs or COFs. However, the dibenzofuran scaffold is a viable candidate for creating such frameworks. To be used as a linker, the molecule would typically require additional functional groups, such as carboxylic acids or aldehydes, capable of coordinating to metal centers or forming covalent bonds with other monomers. For example, derivatives like dibenzofuran-3,7-dicarboxylic acid could be synthesized from N-(3-Dibenzofuranyl)acetamide through a series of functional group transformations. The inherent rigidity of the dibenzofuran unit would contribute to the formation of a stable and porous framework. Research into benzofuran-linked COFs has demonstrated that such structures can be synthesized and exhibit high chemical stability, suggesting that dibenzofuran-based frameworks are a promising area for future exploration. researchgate.netnortheastern.edu

Investigation of N-(3-Dibenzofuranyl)acetamide and Analogues as Scaffolds in Medicinal Chemistry Research

Dibenzofuran and its derivatives are recognized as important heterocyclic scaffolds in medicinal chemistry, forming the core of various natural products and synthetic compounds with a wide range of biological activities. thesciencein.orgiscience.inresearchgate.net These activities include anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.net

The acetamide moiety is also a common feature in many clinically used drugs, contributing to their therapeutic potential by engaging in key interactions with biological targets. semanticscholar.org The combination of the dibenzofuran core with the acetamide group in N-(3-Dibenzofuranyl)acetamide makes it and its analogues attractive candidates for drug discovery programs. For example, various N-substituted acetamide derivatives have been designed and synthesized as potent antagonists for receptors involved in inflammatory diseases. nih.gov Similarly, acetamide derivatives of other heterocyclic systems are explored as potent inhibitors of enzymes like cyclooxygenase-II (COX-II). archivepp.com The rigid dibenzofuran scaffold can orient the acetamide group and other substituents in a precise three-dimensional arrangement, which is ideal for optimizing binding affinity and selectivity for a specific biological target. Research continues to explore the vast chemical space of dibenzofuran derivatives to develop new therapeutic agents. thesciencein.orgbiointerfaceresearch.com

Table 2: Investigated Biological Activities of Dibenzofuran and Acetamide Scaffolds

| Scaffold | Biological Activity Class | Specific Examples of Investigated Activity |

|---|---|---|

| Dibenzofuran | Anticancer | Cytotoxicity against various cancer cell lines. thesciencein.orgresearchgate.net |

| Dibenzofuran | Antibacterial | Inhibition of gram-positive bacteria like Staphylococcus aureus. researchgate.net |

| Dibenzofuran | Antifungal | Activity against various fungal strains. researchgate.net |

| Acetamide | Anti-inflammatory | Inhibition of COX-II enzymes. archivepp.com |

| Acetamide | Receptor Antagonism | Development of P2Y14R antagonists for gouty arthritis. nih.gov |

Conclusion and Future Research Directions in N 3 Dibenzofuranyl Acetamide Chemistry

Synthesis and Characterization Challenges and Advances

The preparation of N-(3-Dibenzofuranyl)acetamide typically begins with the corresponding 3-aminodibenzofuran (B1200821). nih.gov A common synthetic route involves the acetylation of this primary amine. A related method has been described for the synthesis of N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide, where 2-methoxy-3-aminodibenzofuran is acetylated using chloroacetyl chloride in the presence of a base like triethylamine. tandfonline.comgazi.edu.trtandfonline.com This intermediate is then often used to create more complex derivatives. tandfonline.comgazi.edu.trtandfonline.comnih.govepa.gov

Challenges in the synthesis primarily revolve around:

Precursor Availability: The synthesis is dependent on the availability and purity of substituted 3-aminodibenzofurans, which can be multi-step and costly to produce.

Reaction Control: Achieving high selectivity and yield can be challenging, particularly when dealing with multifunctional dibenzofuran (B1670420) precursors. Side reactions can lead to impurities that are difficult to separate.

Scalability: Methods that work well on a lab scale, such as those using iron metal for reductive acylation of ketoximes, can be problematic for large-scale production due to inconsistent reaction profiles and complex purification. organic-chemistry.org

Advances in this area have focused on improving efficiency and characterization:

Improved Reagents: The use of milder and more efficient reagents, such as ferrous acetate (B1210297) for the synthesis of N-acetyl enamides from ketoximes, offers a more practical and scalable alternative to traditional methods. organic-chemistry.org

Comprehensive Characterization: The structural elucidation of N-(3-Dibenzofuran)acetamide derivatives relies on a suite of advanced analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. tandfonline.comresearchgate.netresearchgate.net These methods are crucial for unambiguously confirming the structure and purity of the synthesized compounds. ontosight.ai

A summary of characterization techniques used for similar dibenzofuran acetamide (B32628) derivatives is presented below.

| Analytical Technique | Purpose | Typical Findings for Dibenzofuran Acetamide Derivatives | Reference |

| ¹H NMR | Structural elucidation (proton environment) | Shows characteristic signals for aromatic protons of the dibenzofuran core, the amide N-H proton, and the acetyl methyl group. | tandfonline.com |

| ¹³C NMR | Structural elucidation (carbon skeleton) | Confirms the number and type of carbon atoms, including signals for the carbonyl carbon of the acetamide group. | tandfonline.com |

| IR Spectroscopy | Functional group identification | Displays characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. | tandfonline.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination | Provides the molecular ion peak [M+H]⁺ or [M+1]⁺, confirming the molecular weight of the compound. | tandfonline.com |

| HPLC | Purity assessment | Used to determine the purity of the synthesized compounds, often showing percentages greater than 95%. | tandfonline.comnih.gov |

Emerging Methodologies and Technologies for N-(3-Dibenzofuranyl)acetamide Research

The future of N-(3-Dibenzofuranyl)acetamide synthesis is poised to benefit from cutting-edge methodologies that offer greater efficiency, selectivity, and structural diversity.

Transition-Metal Catalysis: Palladium-catalyzed reactions have become powerful tools for constructing dibenzofuran cores. biointerfaceresearch.com Methodologies such as intramolecular C-H activation, hydroarylation of alkynes, and cascade reactions can provide novel routes to substituted dibenzofurans that can then be converted to the target acetamide. acs.org These methods tolerate a wide range of functional groups, allowing for the synthesis of complex molecular architectures. biointerfaceresearch.com

Photocatalysis: Visible-light-induced reactions are emerging as a green and efficient synthetic strategy. A recent example demonstrated the synthesis of thio-substituted dibenzofuran derivatives from 2-vinyloxy arylalkynes, showcasing a new reaction pathway for constructing polycyclic heterocycles. researchgate.net Such photochemical methods could be adapted for the synthesis of N-(3-Dibenzofuranyl)acetamide precursors.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the nitration, reduction, and acetylation steps required to produce N-(3-Dibenzofuranyl)acetamide could streamline its production.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational tools can provide deep mechanistic insights into reaction pathways. researchgate.net These methods can be used to predict reactivity, optimize reaction conditions, and design novel catalysts, thereby accelerating the development of new synthetic routes for N-(3-Dibenzofuranyl)acetamide.

Unexplored Areas and Novel Research Opportunities for N-(3-Dibenzofuranyl)acetamide

While much of the research has focused on the synthesis of derivatives, the intrinsic properties and potential applications of N-(3-Dibenzofuranyl)acetamide itself remain largely unexplored.

Medicinal Chemistry: The dibenzofuran scaffold is present in numerous biologically active compounds. researchgate.net Research on derivatives has shown potential antiplatelet and anticholinesterase activity. tandfonline.comnih.gov A significant opportunity lies in screening N-(3-Dibenzofuranyl)acetamide and its simple derivatives for a broader range of biological activities. For instance, certain dibenzofuran-based compounds have been identified as potent inhibitors of Casein Kinase 2 (CK2), a target in cancer therapy. acs.org Investigating the potential of N-(3-Dibenzofuranyl)acetamide as a kinase inhibitor or as a scaffold for developing novel therapeutic agents is a promising avenue. Furthermore, some novel acetamides have been found to disrupt the proton motive force in mycobacteria, suggesting another potential line of inquiry for antimicrobial research. nih.gov